molecular formula C22H24N6O2S B2529257 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide CAS No. 1421532-45-7

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

Katalognummer: B2529257
CAS-Nummer: 1421532-45-7
Molekulargewicht: 436.53
InChI-Schlüssel: FKOLZEULIXAPOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a heterocyclic small molecule featuring a thiazole ring substituted with a 2-amino-2-oxoethyl group at the 4-position and a pyridazine-3-carboxamide moiety linked to a 4-benzylpiperidin group at the 6-position. While specific pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in kinase inhibition or receptor modulation, common applications for such scaffolds .

Eigenschaften

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c23-19(29)13-17-14-31-22(24-17)25-21(30)18-6-7-20(27-26-18)28-10-8-16(9-11-28)12-15-4-2-1-3-5-15/h1-7,14,16H,8-13H2,(H2,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOLZEULIXAPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazole and pyridazine rings are known for their roles in drug design, particularly in neuropharmacology and oncology.

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. In vitro studies have demonstrated IC50 values indicating significant inhibitory activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their acetylcholinesterase inhibitory activity, which could be relevant for Alzheimer's disease treatment. The structural similarities suggest that this compound may also exhibit such properties, although specific data on this compound is limited .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor activity, potentially inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against lung cancer cell lines .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50)Reference
MAO-B InhibitionEnzyme Inhibition6.71 µM
Acetylcholinesterase InhibitionEnzyme InhibitionNot yet reported
Antitumor ActivityCell Proliferation6.26 µM (HCC827)

Case Studies

  • Neuropharmacological Studies : A study focusing on similar thiazole derivatives demonstrated significant inhibition of MAO-B with IC50 values as low as 0.75 µM for closely related compounds, indicating that structural modifications can enhance potency . This suggests that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide could be optimized for better efficacy.
  • Cancer Research : In a comparative analysis of various benzamidazole derivatives, compounds with similar structural motifs exhibited promising antitumor effects against lung cancer cell lines, highlighting the potential for further exploration of this compound in oncology .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyridazine rings. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which are structurally related to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide. For instance, compounds with thiazole moieties have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research. Studies involving similar thiazole derivatives have indicated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The mechanism of action may involve apoptosis induction or cell cycle arrest . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential .

Antimicrobial Efficacy

A study investigating various thiazole derivatives found that several exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds were subjected to further analysis using the disc diffusion method, revealing significant zones of inhibition compared to control antibiotics .

Anticancer Activity

In a separate investigation, a series of thiazole-based compounds were synthesized and tested for their anticancer properties against MCF7 cells. The results indicated that compounds with specific substitutions on the thiazole ring displayed enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using compounds from the provided evidence and structural analogs in medicinal chemistry literature.

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS No.) Core Heterocycle(s) Thiazole Substituent Additional Groups Key Structural Differences
Target Compound Thiazole, Pyridazine 2-amino-2-oxoethyl 4-benzylpiperidin Reference structure
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole, Furan (3-methoxybenzyl)amino-2-oxoethyl Furan-2-carboxamide Methoxybenzyl vs. amino-2-oxoethyl; furan vs. pyridazine
Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (1104927-49-2) Thieno[2,3-d]pyrimidine Ethylamino-methyl-oxoethyl Methyl ester, thienopyrimidine Thienopyrimidine core vs. pyridazine; ester functionality
3-[[(Phenylamino)carbonyl]amino]-N-[2-(2-thienyl)ethyl]propanamide (941083-50-7) Propanamide, Thiophene N/A Phenylurea, thienylethyl Lack of thiazole/pyridazine; urea linkage
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivative Triazine, Pyrrolidine N/A Dimethylamino-benzylidene, hydroxymethyl Triazine core vs. pyridazine; complex substituents

Key Findings:

Thiazole Substituents: The target compound’s 2-amino-2-oxoethyl group on thiazole contrasts with the (3-methoxybenzyl)amino-2-oxoethyl group in 923226-70-4. The latter’s methoxybenzyl substituent introduces greater lipophilicity but may reduce solubility compared to the unsubstituted amino group in the target compound .

Core Heterocycles: Pyridazine (two adjacent nitrogen atoms) in the target compound is more electron-deficient than pyrimidine (as in 1104927-49-2) or thienopyrimidine, which could enhance interactions with electron-rich biological targets .

Lipophilicity and Pharmacokinetics :

  • The 4-benzylpiperidin group in the target compound increases lipophilicity compared to furan (923226-70-4) or thienylethyl (941083-50-7), suggesting improved membrane permeability but possible metabolic instability due to CYP450 interactions .
  • Triazine derivatives (e.g., ) exhibit distinct electronic properties and larger molecular footprints, limiting direct comparison.

Functional Groups :

  • Carboxamide linkages in the target compound and 923226-70-4 support hydrogen bonding, while ester groups (1104927-49-2) may confer metabolic susceptibility .

Research Hypotheses and Limitations

  • Hypotheses: The target compound’s pyridazine-thiazole scaffold may offer superior target selectivity over furan/thienopyrimidine analogs due to enhanced electronic interactions. The 4-benzylpiperidin group could improve blood-brain barrier penetration relative to less lipophilic analogs, though this requires experimental validation.
  • Limitations: No pharmacological data (e.g., IC₅₀, solubility) are available in the provided evidence, restricting functional comparisons. Structural analysis is theoretical, relying on established medicinal chemistry principles rather than empirical data.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions starting with pyridazine and thiazole precursors. Key intermediates include functionalized pyridazine cores (e.g., 6-substituted pyridazines) and thiazole-2-yl acetamide derivatives. For example, coupling reactions under reflux conditions (e.g., dimethylformamide or acetic acid) are employed to integrate the benzylpiperidine moiety . Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) validate purity (>98%) and molecular weight. Infrared (IR) spectroscopy identifies key bonds like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight anticancer potential via kinase inhibition (e.g., IC₅₀ < 1 µM in in vitro assays) and anti-inflammatory activity through COX-2 suppression. Structural analogs with thiazole-pyridazine scaffolds show comparable efficacy, suggesting a conserved mechanism .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for large-scale production?

Yield optimization requires fine-tuning reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) improve cross-coupling steps .
  • Temperature control : Maintaining 80–100°C during cyclization prevents side reactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

Contradictions often arise from substituent effects. For example:

  • Benzylpiperidine vs. other piperidine derivatives : Replacements altering lipophilicity (e.g., trifluoromethyl groups) may enhance membrane permeability but reduce target affinity .
  • Thiazole modifications : Methylation at the 4-position increases metabolic stability but may sterically hinder binding . Systematic SAR studies using isosteric replacements and in silico docking (e.g., AutoDock Vina) can clarify these effects .

Q. What computational strategies are effective for predicting biological targets and off-target effects?

  • Molecular docking : Prioritize kinases and GPCRs due to the compound’s heterocyclic motifs .
  • Machine learning : Train models on datasets of thiazole-pyridazine analogs to predict ADMET properties .
  • Reaction design platforms : Tools like ICReDD integrate computational and experimental data to identify novel targets .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to identify hydrolytically labile groups (e.g., amide bonds) .
  • Metabolite profiling : Use liver microsomes to detect phase I/II metabolites, guiding structural modifications for improved stability .

Key Considerations for Researchers

  • Methodological rigor : Prioritize peer-reviewed synthesis protocols and in silico validation tools .
  • Data reproducibility : Report reaction conditions (solvent, catalyst, temperature) and analytical parameters (NMR shifts, HPLC gradients) comprehensively .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.